molecular formula C7H9ClN2O2 B1382998 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride CAS No. 1795283-71-4

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride

Cat. No.: B1382998
CAS No.: 1795283-71-4
M. Wt: 188.61 g/mol
InChI Key: XXGUMZUFSNJRKI-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride typically involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler derivative of pyridine with similar chemical properties.

    3-Aminopyridine: Another isomer with the amino group at a different position on the pyridine ring.

    2-(2-Aminopyridin-3-yl)propanoic acid: A structurally related compound with an additional carbon atom in the side chain.

Uniqueness

2-(2-Aminopyridin-3-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-7-5(4-6(10)11)2-1-3-9-7;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUMZUFSNJRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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